4-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine is a synthetic organic compound with the molecular formula and a molecular weight of 375.58 g/mol. This compound is primarily recognized as an intermediate in the synthesis of Lenacapavir, an HIV-1 capsid inhibitor that offers a novel approach to HIV treatment through long-acting injections .
The compound is classified under the category of indazole derivatives and is notable for its boron-containing dioxaborolane moiety. It is sourced from various chemical suppliers who provide it for research and pharmaceutical applications. The compound's CAS number is 2189684-53-3, which facilitates its identification in chemical databases .
The synthesis of 4-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine typically involves multi-step organic reactions. The process begins with the formation of the indazole core followed by the introduction of the chloro and boron substituents.
These steps require careful control of reaction conditions such as temperature and solvent choice to maximize yield and purity .
The molecular structure of 4-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine can be represented as follows:
Key structural features include:
The compound exhibits specific physical properties:
The compound participates in various chemical reactions typical of indazole derivatives:
These reactions are essential for modifying the compound for specific therapeutic applications .
As an intermediate in the synthesis of Lenacapavir, this compound plays a crucial role in inhibiting HIV replication. The mechanism involves:
This mechanism highlights its potential as a therapeutic agent against drug-resistant strains of HIV .
The physical properties of 4-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine include:
Chemical properties include:
Safety data indicates that it may cause irritation upon contact with skin or eyes; appropriate handling precautions are advised during laboratory use .
The primary application of 4-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine lies in its role as an intermediate in the synthesis of Lenacapavir. This compound is significant in HIV research due to its ability to target viral mechanisms effectively. Furthermore:
CAS No.: 6801-81-6
CAS No.: 2632-30-6
CAS No.:
CAS No.: 898455-02-2
CAS No.: 20542-97-6